Cas no 1491162-68-5 (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone)

1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone
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- MDL: MFCD28901405
- インチ: 1S/C16H22BNO3/c1-11(19)18-9-12-6-7-14(8-13(12)10-18)17-20-15(2,3)16(4,5)21-17/h6-8H,9-10H2,1-5H3
- InChIKey: MDIWKGMWAWVZNW-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CC2=C(C1)C=CC(B1OC(C)(C)C(C)(C)O1)=C2)C
1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T127310-100mg |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone |
1491162-68-5 | 100mg |
$ 460.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD560618-1g |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone |
1491162-68-5 | 97% | 1g |
¥6174.0 | 2023-04-01 | |
Chemenu | CM210210-1g |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone |
1491162-68-5 | 97% | 1g |
$868 | 2022-09-02 | |
Alichem | A199010832-1g |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone |
1491162-68-5 | 97% | 1g |
888.80 USD | 2021-06-01 | |
Matrix Scientific | 153439-250mg |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone, 95% |
1491162-68-5 | 95% | 250mg |
$296.00 | 2023-09-09 | |
Matrix Scientific | 153439-1g |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone, 95% |
1491162-68-5 | 95% | 1g |
$888.00 | 2023-09-09 | |
TRC | T127310-50mg |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone |
1491162-68-5 | 50mg |
$ 280.00 | 2022-06-03 | ||
Ambeed | A948786-250mg |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone |
1491162-68-5 | 97% | 250mg |
$973.0 | 2024-04-23 |
1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone 関連文献
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanoneに関する追加情報
1-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isoindolin-2-yl)Ethanone: A Comprehensive Overview
1-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isoindolin-2-yl)Ethanone is a highly specialized organic compound with the CAS number 1491162-68-5. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications in advanced materials and drug delivery systems. The molecule's structure is characterized by a isoindoline ring system substituted with a dioxaborolane moiety and an ethanone group, making it a versatile building block for various chemical transformations.
The isoindoline core of this compound is a well-known heterocyclic structure that has been extensively studied for its electronic properties and reactivity. The substitution pattern at the 5-position of the isoindoline ring with a dioxaborolane group introduces additional functionality, enhancing the compound's ability to participate in boron-based reactions such as Suzuki-Miyaura coupling. This makes it an ideal candidate for constructing complex molecular architectures in organic synthesis.
Recent studies have highlighted the potential of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isoindolin-2-yl)Ethanone in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing novel boron-containing polymers and low-dimensional materials. These materials exhibit unique optical and electronic properties, making them promising candidates for applications in optoelectronics and energy storage devices.
In addition to its role in materials science, this compound has also shown potential in medicinal chemistry. The ethanone group attached to the isoindoline ring can serve as a reactive site for further functionalization, enabling the synthesis of bioactive molecules with tailored pharmacological properties. Recent investigations have demonstrated that derivatives of this compound exhibit selective binding to certain biological targets, suggesting its utility in drug discovery efforts.
The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isoindolin-2-yl)Ethanone involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the isoindoline ring through cyclization reactions and the subsequent installation of the dioxaborolane group via boron-based coupling reactions. The development of efficient synthetic routes has been a focus of recent research efforts to enhance scalability and reduce production costs.
From an environmental standpoint, the compound's synthesis and application have been designed with sustainability in mind. Researchers have explored green chemistry approaches to minimize waste generation and improve atom economy during the synthesis process. These efforts align with broader industry trends toward more sustainable chemical practices.
In conclusion,1-(5-(4,4,5,5-Tetramethyl-1
1491162-68-5 (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone) 関連製品
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